molecular formula C7H14O<br>CH3(CH2)3COCH2CH3<br>C7H14O B090015 3-Heptanone CAS No. 106-35-4

3-Heptanone

Cat. No. B090015
M. Wt: 114.19 g/mol
InChI Key: NGAZZOYFWWSOGK-UHFFFAOYSA-N
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Patent
US05514812

Procedure details

A mixture of (R)-1-azabicyclo 2.2.1!heptan-3-one (U.S. Pat. No. 5,306,718) (2.22 g, 20 mmol) and hydroxylamine hydrochloride (1.39 g, 20 mmol) in MeOH (75 mL) is stirred at 25° C. for 18 hours. The solvent is removed under reduced pressure, the residual solid dissolves in saturated Na2CO3, and is extracted with CHCl3. The organic extracts are dried (Na2CO3), and concentrated to give the oxime. The aqueous layer is concentrated, and re-extracted with CHCl3 to yield additional product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3](=O)[CH2:4][CH2:5][CH2:6][CH3:7].Cl.[NH2:10][OH:11]>CO>[CH3:1][CH2:2][C:3](=[N:10][OH:11])[CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCC)=O
Step Two
Name
Quantity
1.39 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of (R)-1-azabicyclo 2.2.1
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residual solid dissolves in saturated Na2CO3
EXTRACTION
Type
EXTRACTION
Details
is extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried (Na2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CCC(CCCC)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05514812

Procedure details

A mixture of (R)-1-azabicyclo 2.2.1!heptan-3-one (U.S. Pat. No. 5,306,718) (2.22 g, 20 mmol) and hydroxylamine hydrochloride (1.39 g, 20 mmol) in MeOH (75 mL) is stirred at 25° C. for 18 hours. The solvent is removed under reduced pressure, the residual solid dissolves in saturated Na2CO3, and is extracted with CHCl3. The organic extracts are dried (Na2CO3), and concentrated to give the oxime. The aqueous layer is concentrated, and re-extracted with CHCl3 to yield additional product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3](=O)[CH2:4][CH2:5][CH2:6][CH3:7].Cl.[NH2:10][OH:11]>CO>[CH3:1][CH2:2][C:3](=[N:10][OH:11])[CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCC)=O
Step Two
Name
Quantity
1.39 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of (R)-1-azabicyclo 2.2.1
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residual solid dissolves in saturated Na2CO3
EXTRACTION
Type
EXTRACTION
Details
is extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried (Na2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CCC(CCCC)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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